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Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering,

providing a powerful tool for the precise modification of genomes. Among its various

applications, the creation of knock-in mouse models stands out as a critical methodology for

studying gene function, modeling human diseases, and accelerating drug development. This

document provides detailed application notes and protocols for generating knock-in mouse

models using the CRISPR-Cas9 system.

CRISPR-Cas9-mediated knock-in involves the introduction of a specific DNA sequence (a

donor template) into a targeted genomic locus. This process relies on the cell's natural DNA

repair mechanisms, primarily Homology-Directed Repair (HDR), which is initiated by a double-

strand break (DSB) created by the Cas9 nuclease at a site determined by a guide RNA

(gRNA).[1][2][3][4][5] While highly versatile, the efficiency of knock-in can be variable and is

influenced by several factors, including the design of the gRNA and donor template, the

delivery method, and the specific genomic locus.[2][6][7]

These notes will cover the essential principles, provide a comprehensive protocol, and offer

insights into optimizing the experimental workflow for successful knock-in mouse model

generation.
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Core Principles
The generation of knock-in mice using CRISPR-Cas9 involves the co-delivery of three key

components into mouse zygotes:

Cas9 Nuclease: An RNA-guided DNA endonuclease that creates a precise DSB at the target

genomic location.[4][8] It can be delivered as mRNA, protein, or encoded on a plasmid.

Single Guide RNA (sgRNA): A short RNA molecule that directs the Cas9 nuclease to the

specific target DNA sequence.[4][8]

Donor DNA Template: A DNA molecule containing the desired knock-in sequence flanked by

homology arms that are homologous to the sequences surrounding the DSB.[4][8] This

template is used by the HDR pathway to insert the new sequence. Donor templates can be

single-stranded oligodeoxynucleotides (ssODNs) for small insertions or larger double-

stranded DNA (dsDNA) plasmids or long single-stranded DNA (lssDNA) for larger cassettes.

[1][6]

The process of generating a knock-in mouse model can be broadly divided into five main

stages: design and preparation, microinjection into zygotes, embryo transfer, and screening

and validation of founder mice.[4]

Experimental Workflow
The overall workflow for creating a knock-in mouse model is a multi-step process that requires

careful planning and execution.
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Experimental workflow for knock-in mouse generation.

DNA Repair Pathways in CRISPR-Mediated Knock-in
The success of a knock-in experiment is critically dependent on the cellular DNA repair

mechanisms that are active following the Cas9-induced DSB. Two major pathways are

involved: Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).[1][2][3]

[5] For precise knock-in, HDR is the desired pathway.[9]
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DNA repair pathways following a CRISPR-Cas9 induced DSB.

Quantitative Data on Knock-in Efficiency
The efficiency of CRISPR-Cas9 mediated knock-in can vary significantly based on the chosen

methodology. The following table summarizes reported efficiencies for different donor template

strategies.
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Donor
Template

Typical Size
Reported
Knock-in
Efficiency

Notes References

Double-Stranded

DNA (dsDNA)

Plasmid

>1 kb 1-10%

Prone to random

integration and

can be toxic to

embryos.

[1][2]

Single-Stranded

Oligodeoxynucle

otides (ssODNs)

<200 nt 5-60%

Efficient for small

insertions like

point mutations

or small tags.

[10]

Long Single-

Stranded DNA

(lssDNA) - Easi-

CRISPR

Up to 1.5 kb

25-60% (up to

100% in some

cases)

Highly efficient

for larger

insertions,

reduces toxicity

compared to

dsDNA.

[1][2][6]

Detailed Experimental Protocols
This section provides a step-by-step protocol for the generation of knock-in mice using

CRISPR-Cas9, with a focus on the Easi-CRISPR method which utilizes long single-stranded

DNA donors for enhanced efficiency.[1][2]

Protocol 1: Design and Preparation of CRISPR
Components
1.1. sgRNA Design:

Select a target site as close as possible to the desired insertion site to ensure precise

integration.[1]

Use online design tools (e.g., CHOPCHOP, CRISPOR) to identify potential sgRNA

sequences with high on-target scores and low off-target predictions.
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The sgRNA sequence should be 20 nucleotides long and immediately followed by a

Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).

Synthesize the sgRNA in vitro or purchase commercially.

1.2. Cas9 Preparation:

Use purified, high-quality Cas9 protein for microinjection as it leads to rapid clearance and

reduces off-target effects compared to plasmid or mRNA delivery.

Recommended concentration for microinjection mix: 100 ng/µL.

1.3. Donor Template Design and Synthesis (lssDNA for Easi-CRISPR):

The donor template should contain the desired knock-in cassette flanked by homology arms.

Homology arms should be ~50-100 bases long and identical to the genomic sequence on

either side of the Cas9 cut site.[6]

To prevent re-cutting of the integrated allele, the donor design should disrupt the PAM

sequence or the sgRNA binding site upon successful integration.[1]

Synthesize the lssDNA donor using commercially available kits or services. For larger

inserts, in vitro transcription and reverse transcription (ivTRT) can be used.[1]

Protocol 2: Microinjection of Mouse Zygotes
2.1. Zygote Collection:

Superovulate female mice of the desired strain (e.g., C57BL/6J) and mate with stud males.

Harvest fertilized zygotes from the oviducts of the superovulated females.

2.2. Preparation of Microinjection Mix:

Prepare the injection mix containing Cas9 protein, sgRNA, and the lssDNA donor template in

an RNase-free buffer.

A typical injection mix concentration is:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.genscript.com/crispr-news/tips-for-improving-the-efficiency-of-crisper-mediated-knock-in.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6058056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6058056/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cas9 protein: 100 ng/µL

sgRNA: 50 ng/µL

lssDNA donor: 10-50 ng/µL

2.3. Microinjection:

Microinject the CRISPR mix into the pronucleus or cytoplasm of the collected zygotes.[7][8]

Pronuclear injection is often preferred for higher efficiency with knock-in alleles.[7]

Alternatively, electroporation can be used to deliver the CRISPR components into the

zygotes, which can be a less technically demanding method with high efficiency.[11]

Protocol 3: Embryo Transfer and Generation of Founder
Mice
3.1. Embryo Culture and Transfer:

Culture the microinjected zygotes overnight to the two-cell stage.

Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female

mice.[12]

3.2. Birth and Weaning:

Pups are typically born 19-21 days after embryo transfer. These are the F0 founder mice.

Wean the pups at approximately 3 weeks of age.

Protocol 4: Screening and Validation of Founder Mice
4.1. Genotyping:

Collect a small tissue sample (e.g., tail snip) from the weaned pups for genomic DNA

extraction.
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Perform PCR using primers that flank the target region to screen for the presence of the

knock-in allele. The size of the PCR product will differ between the wild-type and knock-in

alleles.

Confirm the precise integration of the knock-in cassette by Sanger sequencing of the PCR

product.

4.2. Off-Target Analysis:

Use in silico tools to predict the most likely off-target sites.

Analyze these predicted sites in the founder mice with the correct knock-in by PCR and

sequencing to check for any unintended mutations.

4.3. Germline Transmission:

Breed the correctly genotyped and off-target-free founder mice with wild-type mice to check

for germline transmission of the knock-in allele to the F1 generation.[12]

Genotype the F1 offspring to confirm the inheritance of the modified allele.

Conclusion
The CRISPR-Cas9 system has significantly streamlined the process of generating knock-in

mouse models, making it a more accessible and efficient technology for researchers. By

carefully designing the CRISPR components, optimizing the delivery method, and performing

rigorous validation, it is possible to create precise and reliable mouse models for a wide range

of applications in basic research and drug development. The Easi-CRISPR method, in

particular, offers a robust approach for achieving high knock-in efficiencies for larger DNA

insertions.[1][2][6] As the technology continues to evolve, further improvements in efficiency

and precision are anticipated, further expanding the utility of CRISPR-Cas9 in creating valuable

animal models of human disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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